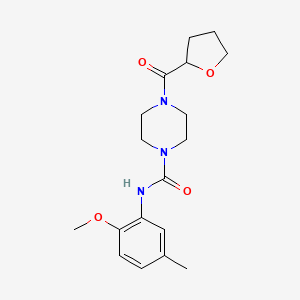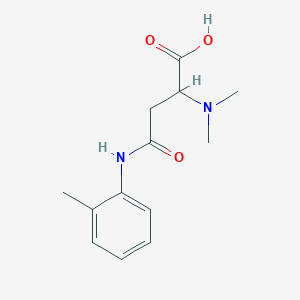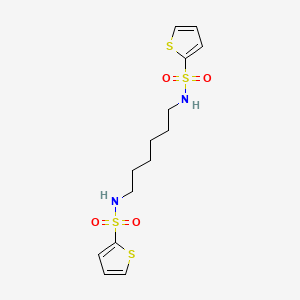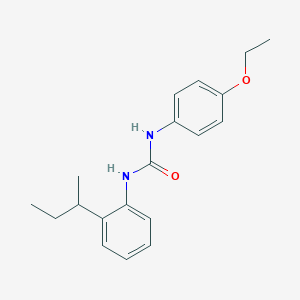![molecular formula C15H20N2O4 B4120867 4-[(3-methylphenyl)amino]-2-(4-morpholinyl)-4-oxobutanoic acid](/img/structure/B4120867.png)
4-[(3-methylphenyl)amino]-2-(4-morpholinyl)-4-oxobutanoic acid
説明
The compound has garnered interest due to its structural complexity and potential applications in various fields, excluding direct drug usage and dosage considerations. Its synthesis and structural analysis provide insights into its chemical behavior and properties.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes. For instance, one study detailed the synthesis of a related compound through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone, characterized by various spectroscopic techniques (Nayak et al., 2014). Another approach for synthesizing morpholine derivatives includes reactions that utilize catalytic amounts of morpholine or piperidine, indicating the versatility and reactivity of the morpholine group in chemical synthesis (Mar'yasov et al., 2016).
Molecular Structure Analysis
Molecular structure analysis through spectroscopic methods such as FT-IR and NMR, alongside X-ray crystallography, reveals detailed insights into the compound's geometry and electronic structure. For example, a study used FT-IR, 1H NMR, and single crystal X-ray diffraction to elucidate the structure of a closely related compound, providing valuable information on molecular vibrations and electronic distribution (Raju et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be inferred from their interactions and stability analyses. NBO analysis, for example, can shed light on the stability arising from hyper-conjugative interactions and charge delocalization within the molecule (Vanasundari et al., 2018). Molecular docking studies further demonstrate the potential biological activities by identifying non-covalent interactions critical for molecular recognition and binding.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and thermal stability, can be determined through spectroscopic analysis and thermal analysis techniques like TGA and DTA. The crystal and thermal analysis of a similar compound provided insights into its stability under various temperature conditions (Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential as a precursor for further chemical modifications, and optical properties, are crucial for understanding its application scope. Studies on related compounds have highlighted their optical properties and reactivity, indicating their potential in material science and photophysical applications (Gao et al., 2011).
Safety and Hazards
作用機序
Target of Action
The primary targets of 4-[(3-methylphenyl)amino]-2-(4-morpholinyl)-4-oxobutanoic acid are Mitogen-activated protein kinase 1 , Insulin receptor , and Insulin receptor substrate 1 . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and metabolism.
Mode of Action
This could lead to changes in the signaling pathways they are involved in, affecting cellular functions .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the Mitogen-activated protein kinase pathway, which is involved in cell growth and differentiation, and the Insulin signaling pathway, which regulates glucose metabolism, could be influenced .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would impact its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its interaction with its targets and the subsequent changes in the biochemical pathways. This could potentially lead to changes in cell growth, differentiation, and metabolism .
特性
IUPAC Name |
4-(3-methylanilino)-2-morpholin-4-yl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-11-3-2-4-12(9-11)16-14(18)10-13(15(19)20)17-5-7-21-8-6-17/h2-4,9,13H,5-8,10H2,1H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMTWRGZZIQNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylphenyl)carbamoyl]-2-(morpholin-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4120786.png)


![2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4120795.png)


![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4120823.png)

![2-bicyclo[2.2.1]hept-2-yl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4120840.png)
![N-(4-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-quinazolinamine](/img/structure/B4120843.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4120848.png)
![7-({(2-hydroxyethyl)[4-(methylthio)benzyl]amino}methyl)-4-methyl-2H-chromen-2-one](/img/structure/B4120864.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4120872.png)
![methyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4120878.png)